Product packaging for 1-cycloheptyl-4-(4-methylbenzyl)piperazine(Cat. No.:)

1-cycloheptyl-4-(4-methylbenzyl)piperazine

Cat. No.: B5986520
M. Wt: 286.5 g/mol
InChI Key: QIJBUDHCSCXHIQ-UHFFFAOYSA-N
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Description

1-Cycloheptyl-4-(4-methylbenzyl)piperazine is a synthetic organic compound belonging to the benzylpiperazine chemical class. Piperazine derivatives are of significant interest in medicinal chemistry and pharmacological research due to their diverse biological activities. These compounds often serve as key precursors or structural motifs in the development of novel therapeutic agents . Research Applications: This compound is primarily used in chemical and biochemical research as a standard or reference material. Its structure, featuring a cycloheptyl group and a 4-methylbenzyl substitution on the piperazine ring, makes it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers utilize it to explore interactions with various biological targets, contributing to the development of new chemical entities. Chemical Data: The compound's structure is characterized by its molecular formula and specific spatial configuration. While the precise properties of this compound require experimental determination, related piperazine derivatives are known to exhibit varying physical states, solubility, and stability, which are critical parameters for laboratory handling and experimental design . Handling and Safety: As with all research chemicals, safe laboratory practices are essential. Researchers should consult the available Safety Data Sheet (SDS) for detailed hazard and handling information. Regulatory Status: This product is supplied as a reference standard and is intended solely for research purposes in a controlled laboratory setting . It is not for diagnostic, therapeutic, or any other human use. The regulatory status of piperazine derivatives can vary by country; for example, some related compounds like Methylbenzylpiperazine (MBZP) are controlled substances in certain jurisdictions . It is the responsibility of the purchaser to ensure compliance with all local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30N2 B5986520 1-cycloheptyl-4-(4-methylbenzyl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cycloheptyl-4-[(4-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2/c1-17-8-10-18(11-9-17)16-20-12-14-21(15-13-20)19-6-4-2-3-5-7-19/h8-11,19H,2-7,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJBUDHCSCXHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies

Synthesis of 1-cycloheptyl-4-(4-methylbenzyl)piperazine and Related Analogs

The synthesis of asymmetrically 1,4-disubstituted piperazines such as this compound is typically achieved through sequential functionalization of the parent piperazine (B1678402) heterocycle. This involves introducing the cycloheptyl and 4-methylbenzyl groups in a stepwise manner to control the substitution pattern.

A plausible and common strategy would involve two main sequential steps:

Monosubstitution : Reaction of piperazine with one equivalent of a cycloheptyl electrophile (e.g., cycloheptyl bromide) or a 4-methylbenzyl electrophile (e.g., 4-methylbenzyl chloride). This step often requires careful control of stoichiometry to minimize the formation of the disubstituted byproduct. nih.gov Using a large excess of piperazine can favor mono-alkylation. nih.gov

Second Substitution : The resulting monosubstituted piperazine (either 1-cycloheptylpiperazine (B1581760) or 1-(4-methylbenzyl)piperazine) is then reacted with the second electrophile to yield the final product.

Alternatively, a protecting group strategy can be employed. For instance, 1-Boc-piperazine can be alkylated with a cycloheptyl halide. google.com Following deprotection of the Boc group under acidic conditions, the second substituent (4-methylbenzyl) can be introduced via another alkylation or reductive amination. google.comgoogle.com

N-Alkylation and N-Arylation Approaches

N-alkylation is a cornerstone of piperazine chemistry and the most direct method for synthesizing compounds like this compound. Key methods include:

Nucleophilic Substitution : This involves the reaction of a piperazine nitrogen with an alkyl halide (e.g., cycloheptyl bromide or 4-methylbenzyl chloride). nih.govresearchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. The use of a monopiperazinium salt has been shown to yield N-monoalkylated piperazines that are substantially free of dialkylated byproducts. google.com

Reductive Amination : This two-step, one-pot process involves the reaction of a piperazine with an aldehyde or ketone (e.g., cycloheptanone (B156872) or 4-methylbenzaldehyde) to form an intermediate enamine or iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. nih.gov This method is particularly useful for introducing the cycloheptyl group from cycloheptanone or the 4-methylbenzyl group from 4-methylbenzaldehyde.

N-arylation, while not directly applicable to the synthesis of the title compound, is a related and important transformation for other piperazine analogs. Common methods include the Buchwald-Hartwig coupling and Ullmann-Goldberg reaction, which use palladium or copper catalysts, respectively, to form a bond between a piperazine nitrogen and an aryl halide. nih.govresearchgate.net

MethodReactantsReagents/ConditionsProduct Type
Nucleophilic Substitution Piperazine + Alkyl HalideBase (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)N-Alkylpiperazine
Reductive Amination Piperazine + Aldehyde/KetoneReducing Agent (e.g., NaBH₄), Solvent (e.g., Methanol)N-Alkylpiperazine
Buchwald-Hartwig Coupling Piperazine + Aryl HalidePalladium Catalyst, Ligand, BaseN-Arylpiperazine

Ring-Closing and Cyclization Reactions

Instead of functionalizing a pre-existing piperazine ring, the heterocycle can be constructed from acyclic precursors that already contain one or both of the desired N-substituents.

Intramolecular Cyclization : A common approach involves the double N-alkylation of a primary amine. For example, 4-methylbenzylamine (B130917) could be reacted with two equivalents of a 2-haloethylamine derivative, followed by an intramolecular cyclization to form the piperazine ring. A more controlled method involves the cyclization of a diamine precursor. For instance, a substrate like N-cycloheptyl-N'-(4-methylbenzyl)ethylenediamine could undergo cyclization via reaction with a 1,2-dielectrophile like dibromoethane.

Catalytic Cyclization : Palladium-catalyzed cyclization reactions can construct the piperazine ring from diamine components and a propargyl unit. organic-chemistry.org Gold-catalyzed cyclization of substrates derived from the ring-opening of cyclic sulfamidates also produces tetrahydropyrazines, which can be reduced to the piperazine scaffold. organic-chemistry.org

From α-Amino Acids : Highly diastereoselective intramolecular hydroamination is a key step in a modular synthesis of 2,6-disubstituted piperazines from amino acid-derived cyclic sulfamidates. organic-chemistry.org

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient route to complex molecules in a single step from three or more reactants, enhancing atom economy. nih.gov

Ugi Reaction : The isocyanide-based Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity. thieme-connect.com A "split-Ugi" methodology has been developed for bis-secondary diamines like piperazine. nih.gov This approach allows for the regioselective desymmetrization of the piperazine core in one step, with one nitrogen being acylated and the other alkylated, avoiding the need for protecting groups. nih.gov

Hantzsch and Biginelli Reactions : These well-known MCRs have been utilized to synthesize complex heterocyclic systems attached to a piperazine core, demonstrating the utility of MCRs in building hybrid molecules. acs.org For example, 4,4'-(piperazine-1,4-diyl)dibenzaldehyde (B175089) can be used as a building block in these reactions. acs.org

These MCR strategies provide rapid access to libraries of substituted piperazines, where one of the components could be designed to introduce or be converted into the cycloheptyl or 4-methylbenzyl moiety. organic-chemistry.orgthieme-connect.com

Functional Group Interconversions and Derivatization

Once the this compound scaffold is assembled, further derivatization can be achieved through functional group interconversions (FGI). This is particularly relevant if the starting materials contained functional groups intended for later modification.

For instance, if the 4-methylbenzyl group were replaced with a 4-(bromomethyl)benzyl group, the bromine atom could be subjected to various nucleophilic substitution reactions. Similarly, if the cycloheptyl ring were a cycloheptanone precursor, the ketone could be converted to other functionalities.

Common derivatization strategies for related piperazine structures include:

Modification of N-substituents : A common transformation involves the reduction of an N-acyl group to an N-alkyl group using reducing agents like lithium aluminum hydride. nih.gov For example, N-acylation of 1-cycloheptylpiperazine followed by reduction would yield a different N-alkyl substituent.

Direct C-H Functionalization : While challenging, recent advances have enabled the direct functionalization of the piperazine ring's C-H bonds. nih.govmdpi.com Methods involving photoredox catalysis and direct C-H lithiation allow for the introduction of alkyl, aryl, and other groups directly onto the carbon framework of the piperazine core, offering a novel route for derivatization. mdpi.com

Stereochemical Control in Synthesis

While this compound itself is achiral, the introduction of substituents on the carbon atoms of the piperazine ring or the presence of a chiral substituent would necessitate stereochemical control. The development of asymmetric syntheses for piperazine pharmacophores is an area of growing interest. rsc.orgrsc.org

Key strategies for stereochemical control include:

Use of Chiral Starting Materials : The most straightforward approach is to begin with enantiopure precursors, such as amino acids or chiral diamines. rsc.orgresearchgate.net For example, L-proline has been used to synthesize homochiral bicyclic piperazines. rsc.org

Asymmetric Catalysis : Chiral catalysts can be used to control the stereochemistry of ring-forming reactions. Diastereoselective intramolecular hydroamination has been used to synthesize 2,6-disubstituted piperazines. organic-chemistry.org

Diastereoselective Lithiation : The use of a chiral ligand, such as (-)-sparteine (B7772259) or its surrogate, in conjunction with an organolithium base can achieve asymmetric lithiation at a C-H bond adjacent to a nitrogen atom on an N-Boc protected piperazine. mdpi.comwhiterose.ac.uk Subsequent trapping with an electrophile provides enantiomerically enriched C-substituted piperazines. mdpi.comwhiterose.ac.uk

Mitsunobu Reaction : A novel intramolecular Mitsunobu reaction has been employed as a key bond-forming step to set the required stereochemistry in the synthesis of enantiopure 2,6-dimethylated piperazines. researchgate.net

These methods highlight the sophisticated strategies available to control the three-dimensional structure of piperazine derivatives, which is often crucial for their biological function. researchgate.net

Structure Activity Relationship Sar Investigations

Design Principles for Structural Modification

The design of analogs of 1-cycloheptyl-4-(4-methylbenzyl)piperazine is guided by established principles of medicinal chemistry aimed at optimizing potency, selectivity, and pharmacokinetic properties. The piperazine (B1678402) scaffold is a common element in many biologically active compounds due to its ability to present substituents in specific spatial orientations and its favorable physicochemical properties. nih.govnih.gov

Key design principles for modifying this class of compounds include:

Lipophilicity and Size of N1-Substituent: The nature of the cycloalkyl group at the N1 position can be varied to modulate lipophilicity and steric bulk. This can impact receptor binding and penetration of biological membranes.

Aromatic Ring Substitution of the Benzyl (B1604629) Group: The electronic and steric properties of the benzyl moiety at the N4 position can be fine-tuned by introducing or altering substituents on the phenyl ring. This can influence interactions with target proteins. nih.gov

Piperazine Ring Conformation: The piperazine ring typically adopts a chair conformation. Modifications that alter this conformation can impact the relative orientation of the N1 and N4 substituents, thereby affecting biological activity. nih.gov

Impact of Cycloheptyl Moiety Modifications on Activity

The cycloheptyl group at the N1 position of the piperazine ring plays a crucial role in the molecule's interaction with its biological targets. While direct studies on the modification of the cycloheptyl group in this compound are limited, research on related N-cycloalkylpiperazine derivatives provides valuable insights.

In a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the glycine (B1666218) transporter-1 (GlyT-1), the size of the cycloalkyl ring was found to be a critical determinant of activity. nih.gov Optimization of the central ring component was a key aspect of the study, suggesting that variations in the cycloalkyl moiety can significantly impact potency. nih.govresearchgate.net For instance, in a different class of compounds, replacement of a cyclohexyl group with other cyclic moieties has been shown to alter pharmacological activity. nih.gov

The following table summarizes the general impact of cycloalkyl ring size on the activity of related piperazine compounds, which can be extrapolated to understand the potential effects of modifying the cycloheptyl group in the target molecule.

Cycloalkyl Ring SizeGeneral Impact on ActivityReference
CyclopentylMay lead to decreased potency compared to larger rings in some receptor systems.
CyclohexylOften provides a good balance of lipophilicity and steric bulk, leading to potent activity. nih.gov
Cycloheptyl The larger ring size can provide enhanced van der Waals interactions with specific binding pockets, potentially increasing affinity.
CyclooctylFurther increases in ring size may lead to steric hindrance and a decrease in activity.

Role of the Methylbenzyl Group in Molecular Interaction

The 4-methylbenzyl group attached to the N4 position of the piperazine ring is another critical component for molecular recognition. The benzyl group itself is a common feature in many biologically active piperazine derivatives, often engaging in hydrophobic and aromatic interactions within receptor binding sites. wikipedia.orgorgsyn.org

The position of the methyl group on the benzyl ring can significantly influence activity. In the case of 1-(m-methylbenzyl)piperazine, the methyl group is at the meta position. ontosight.aicaymanchem.com For this compound, the methyl group is at the para position. This seemingly minor change can alter the electronic distribution and steric profile of the aromatic ring, potentially leading to different binding orientations and affinities.

Studies on related benzylpiperazine derivatives have shown that substituents on the benzyl ring can modulate receptor selectivity and potency. nih.gov For example, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the piperazine nitrogen and influence hydrogen bonding capabilities.

The table below illustrates the potential influence of the methyl group's position on the benzyl ring.

Substituent PositionPotential Influence on Molecular InteractionReference
OrthoMay introduce steric hindrance, potentially forcing a different binding conformation.
MetaCan alter the electronic properties and steric profile of the ring. ontosight.aicaymanchem.com
Para The methyl group in the para position extends from the main axis of the benzyl group, which can lead to specific interactions in a corresponding hydrophobic pocket of a receptor.

Substituent Effects on the Piperazine Core

The piperazine ring itself is a versatile scaffold in medicinal chemistry. nih.govjetir.org Its two nitrogen atoms allow for the introduction of two different substituents, enabling fine-tuning of the molecule's properties. researchgate.net The basicity of the piperazine nitrogens is a key factor in their interaction with biological targets, often forming salt bridges with acidic residues in receptor binding sites. nih.gov

The nature of the substituents at N1 and N4 can influence the pKa of the piperazine nitrogens. Electron-withdrawing groups will decrease the basicity, while electron-donating groups will increase it. This modulation of basicity can have a profound effect on the binding affinity and pharmacokinetic properties of the molecule. mdpi.com

Research on various piperazine derivatives has consistently shown that the nature of the N-substituents is a primary determinant of their biological activity. nih.govmdpi.com

Conformational Analysis and SAR

The three-dimensional structure of this compound is crucial for its interaction with biological macromolecules. The piperazine ring generally adopts a chair conformation, which places the substituents at the 1 and 4 positions in either axial or equatorial orientations. The energetic preference for the equatorial position is a well-established principle in conformational analysis.

For this compound, it is expected that both the large cycloheptyl and 4-methylbenzyl groups will preferentially occupy the equatorial positions to minimize steric strain. This preferred conformation dictates the spatial relationship between these two key functional groups, which is a critical factor for binding to a specific receptor.

Molecular and Pharmacological Target Engagement Studies Preclinical Focus

Receptor Binding Affinity and Selectivity Profiling

Comprehensive searches of scientific databases yielded no specific preclinical studies detailing the receptor binding affinity or selectivity profile of 1-cycloheptyl-4-(4-methylbenzyl)piperazine.

Radioligand Binding Assays

No published data from radioligand binding assays for this compound are available in the current scientific literature. Therefore, its affinity (e.g., Kᵢ or IC₅₀ values) for specific central nervous system or peripheral receptors has not been characterized through this method.

Competitive Binding Studies

There are no available reports on competitive binding studies involving this compound. Such studies would be necessary to determine its selectivity and potency at various receptor targets relative to known ligands, but this information has not been publicly documented.

A data table for receptor binding affinity is included below as required, but it remains unpopulated due to the absence of available data.

Table 1: Receptor Binding Affinity for this compound

Receptor Target Radioligand Kᵢ (nM) IC₅₀ (nM) Source
Data Not Available Data Not Available Data Not Available Data Not Available N/A

Enzyme Inhibition Profiling

No specific data regarding the in vitro or in vivo enzyme inhibition properties of this compound could be located in publicly accessible research.

Mechanistic Enzyme Assays

There are no documented mechanistic enzyme assays that have utilized this compound as a test compound. Its potential to act as a competitive, non-competitive, or uncompetitive inhibitor against any specific enzyme remains uncharacterized.

Substrate Specificity Determinations

Information regarding the substrate specificity of any enzymatic reaction potentially modulated by this compound is not available.

A data table for enzyme inhibition is provided below; however, it is empty as no relevant experimental results were found.

Table 2: Enzyme Inhibition Profile for this compound

Enzyme Target Assay Type IC₅₀ (µM) Mechanism of Inhibition Source
Data Not Available Data Not Available Data Not Available Data Not Available N/A

Ion Channel Modulation Investigations

A thorough search of scientific literature revealed no studies investigating the effects of this compound on the function of any ion channels. Consequently, its potential to act as a blocker, activator, or modulator of voltage-gated or ligand-gated ion channels has not been determined.

Compound Names

Table 3: List of Compounds Mentioned

Compound Name

Biochemical and Cellular Mechanistic Investigations in Vitro Studies

Cellular Pathway Modulation Studies

There is no available data from in vitro studies detailing how 1-cycloheptyl-4-(4-methylbenzyl)piperazine may modulate specific cellular pathways.

Receptor Agonist/Antagonist/Inverse Agonist Characterization in Cell-Based Assays

No cell-based assay results have been published that characterize the activity of this compound as a receptor agonist, antagonist, or inverse agonist. Consequently, data tables of receptor binding affinities (Ki), potency (EC50/IC50), or efficacy are not available.

Investigations into Cellular Signaling Cascades

There are no research findings on the effects of this compound on intracellular signaling cascades, such as the activation or inhibition of second messenger systems.

Cellular Uptake and Distribution in Research Models

Information regarding the uptake and distribution of this compound within cellular models is not present in the current body of scientific literature.

Studies on Biological Target Expression and Regulation

There are no studies available that investigate whether this compound affects the expression or regulation of its potential biological targets.

No Publicly Available Research Data for this compound

Despite a comprehensive search of scientific literature and databases, no specific in vivo pharmacological or pharmacokinetic data has been found for the chemical compound this compound.

The requested article, which was to be structured around detailed preclinical animal model data, cannot be generated due to the absence of published research on this particular compound. Searches for information regarding its efficacy in animal models for biological target engagement, receptor function, pathway modulation, and its pharmacokinetic profile, including metabolic stability and tissue distribution, yielded no relevant results.

The scientific community has explored various other piperazine (B1678402) derivatives, some with structural similarities. For instance, extensive research is available for compounds like 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (B10769547) (MT-45) and other substituted piperazines, detailing their interactions with various receptors and their metabolic pathways. However, this information is specific to those distinct molecules and cannot be extrapolated to this compound.

Consequently, the following sections and subsections, as outlined in the request, remain unaddressed due to the lack of available data:

In Vivo Pharmacological Characterization Preclinical Animal Models for Mechanistic Insights

Pharmacokinetic Profiles in Animal Models (Absorption, Distribution, Metabolism, Excretion as research tools)

Tissue Distribution in Preclinical Species

Without any foundational research on 1-cycloheptyl-4-(4-methylbenzyl)piperazine, it is not possible to provide a scientifically accurate and informative article as per the user's instructions. Further investigation into this specific compound would be required by the scientific community to generate the data needed to fulfill such a request.

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-cycloheptyl-4-(4-methylbenzyl)piperazine, molecular docking studies are instrumental in predicting its binding affinity and mode of interaction with various protein targets. These studies can elucidate key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand (this compound) and the amino acid residues of the protein's binding site.

For instance, docking studies on similar arylpiperazine derivatives have been used to investigate their potential as antagonists for various receptors. The insights gained from such simulations, including the predicted binding energy and the specific residues involved in the interaction, are crucial for understanding the compound's potential biological activity.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesTyr120, Phe250, Trp330
Hydrogen Bonds1
Hydrophobic InteractionsCycloheptyl group with a hydrophobic pocket

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules like this compound. DFT studies can provide detailed information about the molecule's geometry, charge distribution, and orbital energies. epstem.net

These calculations are crucial for understanding the molecule's reactivity and stability. For example, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, calculated through DFT, can indicate the molecule's electron-donating and accepting capabilities, respectively. researchgate.net The energy gap between HOMO and LUMO is also an important parameter for assessing the molecule's chemical reactivity.

Table 2: Theoretical Quantum Chemical Parameters for this compound (Calculated using DFT)

ParameterValue
HOMO Energy (eV)-6.2
LUMO Energy (eV)-1.5
HOMO-LUMO Gap (eV)4.7
Dipole Moment (Debye)1.8

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable three-dimensional arrangements of the molecule. researchgate.net This is particularly important for flexible molecules containing rotatable bonds.

Furthermore, MD simulations can be used to study the stability of the ligand-protein complex formed during molecular docking. By simulating the complex in a solvated environment, researchers can observe the dynamics of the interaction and assess the stability of the binding pose over time.

In Silico Prediction of Theoretical Molecular Parameters (e.g., ADME-related properties for research compound selection)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools can predict these properties for this compound, providing an early indication of its drug-likeness. researchgate.net

These predictive models use the molecule's structure to estimate parameters such as lipophilicity (logP), aqueous solubility, and potential for blood-brain barrier penetration. These predictions help in prioritizing compounds for further experimental investigation.

Table 3: Predicted ADME Properties of this compound

PropertyPredicted Value
LogP4.2
Aqueous Solubility (logS)-4.5
Blood-Brain Barrier PermeabilityHigh
Oral BioavailabilityGood

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For a series of related compounds, a pharmacophore model can be developed and used as a 3D query to search large chemical databases for other molecules that fit the model. This process, known as virtual screening, can efficiently identify new potential lead compounds.

While specific pharmacophore models for this compound are not detailed in the provided information, the general methodology would involve identifying key features such as the hydrophobic cycloheptyl and 4-methylbenzyl groups and the basic nitrogen atoms of the piperazine (B1678402) ring as essential for a hypothetical biological activity.

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the chemical structure of a molecule. By interacting with electromagnetic radiation, different parts of the molecule provide specific signals that can be pieced together to form a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework.

¹H-NMR Spectroscopy : In a hypothetical ¹H-NMR spectrum of 1-cycloheptyl-4-(4-methylbenzyl)piperazine, distinct signals would be expected for the protons on the cycloheptyl ring, the piperazine (B1678402) ring, the benzyl (B1604629) group, and the methyl group. The chemical shifts (δ) would indicate the electronic environment of the protons, while the integration of the signals would correspond to the number of protons in each unique environment. Spin-spin coupling patterns would reveal the connectivity of adjacent protons.

¹³C-NMR Spectroscopy : The ¹³C-NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would help to identify the types of carbon atoms present (e.g., aliphatic, aromatic, or carbons adjacent to nitrogen).

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for this compound (Note: This table is predictive and based on general values for similar functional groups, as experimental data is not available.)

Group Predicted ¹H-NMR (ppm) Predicted ¹³C-NMR (ppm)
Methyl (on benzyl)2.2 - 2.420 - 25
Piperazine ring2.3 - 2.845 - 55
Cycloheptyl ring1.2 - 2.025 - 45
Benzyl CH₂3.4 - 3.660 - 65
Aromatic CH7.0 - 7.3125 - 135
Aromatic C (quaternary)-130 - 140

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. For this compound, key absorptions would be expected for C-H bonds in the aliphatic and aromatic regions, as well as C-N bonds.

Table 2: Expected IR Absorption Bands for this compound (Note: This table is predictive, as experimental data is not available.)

Bond Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching3000 - 2850
C-NStretching1250 - 1020
C=C (Aromatic)Stretching1600 - 1450

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation pattern would likely show characteristic losses of the cycloheptyl group, the benzyl group, or parts of the piperazine ring, which would further support the proposed structure.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within a molecule, particularly in systems with conjugation. The 4-methylbenzyl group in this compound contains an aromatic ring, which would be expected to absorb UV radiation. The spectrum would likely show absorption maxima (λ_max) characteristic of a substituted benzene (B151609) ring.

X-ray Crystallography for Solid-State Structure Determination

If this compound can be obtained as a suitable single crystal, X-ray crystallography could be used to determine its precise three-dimensional structure in the solid state. This technique would provide definitive information on bond lengths, bond angles, and the conformation of the cycloheptyl and piperazine rings.

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are essential for separating the compound from any impurities and for confirming its identity.

Gas Chromatography (GC) : Coupled with a mass spectrometer (GC-MS), this technique can separate volatile compounds and provide mass spectra for identification.

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for the separation, quantification, and purification of non-volatile compounds. A suitable reversed-phase column and mobile phase could be developed to assess the purity of this compound.

Advanced Characterization Techniques

Advanced analytical methods offer a more detailed view of the molecular architecture and dynamic behavior of this compound. Techniques such as multi-dimensional Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry are indispensable for unambiguous structural confirmation and for studying the compound's behavior in different states.

High-Resolution Mass Spectrometry (HRMS)

For a definitive determination of the elemental composition, high-resolution mass spectrometry (HRMS) is employed. Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform-Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure mass-to-charge ratios to a very high degree of accuracy (typically within 5 ppm). nih.gov This allows for the calculation of a unique elemental formula, distinguishing the target compound from isomers or compounds with very similar nominal masses.

Tandem mass spectrometry (MS/MS or MSⁿ) experiments are also critical for detailed structural elucidation. nih.govxml-journal.net In these experiments, the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID) to generate a series of fragment ions. xml-journal.net The analysis of these fragmentation patterns provides conclusive evidence for the connectivity of the cycloheptyl, piperazine, and 4-methylbenzyl moieties. For benzylpiperazine analogues, characteristic fragment ions often include the tropylium (B1234903) ion (m/z 91) resulting from the benzyl group, as well as ions corresponding to the cleavage of the piperazine ring. xml-journal.net

Multi-dimensional and Dynamic NMR Spectroscopy

While one-dimensional ¹H and ¹³C NMR provide primary structural information, the complexity of the cycloheptyl and piperazine ring systems necessitates more advanced NMR techniques. The piperazine ring is not static; it undergoes rapid chair-to-chair interconversion at room temperature. rsc.org This, combined with the potential for restricted rotation around the N-C (benzyl) bond, can lead to broad signals or complex spectra. nih.gov

Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, are used to investigate these conformational dynamics. rsc.orgnih.gov By lowering the temperature, the rate of conformational exchange can be slowed, leading to the resolution of distinct signals for axial and equatorial protons that may be averaged at room temperature. rsc.org From these temperature-dependent spectra, the energy barriers (ΔG‡) for processes like ring inversion can be calculated, providing valuable insight into the molecule's flexibility. nih.gov

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): Maps the coupling relationships between protons, helping to trace the spin systems within the cycloheptyl and 4-methylbenzyl groups. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a clear map of C-H bonds. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the connection between the cycloheptyl and piperazine rings, and between the piperazine and 4-methylbenzyl moieties.

X-Ray Crystallography

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule. researchgate.net For this compound, a crystallographic analysis would be expected to show the piperazine ring adopting a chair conformation, which is the most stable form for such six-membered rings. researchgate.netmdpi.com It would also definitively establish the orientation (likely equatorial to minimize steric hindrance) of the large cycloheptyl and 4-methylbenzyl substituents on the piperazine nitrogen atoms. vulcanchem.com

The data obtained from X-ray crystallography serves as a benchmark for computational modeling and for interpreting the more complex solution-state data from NMR. Below is a table representing typical data that would be obtained from a single-crystal X-ray diffraction study of a similar piperazine derivative. researchgate.net

Table 1: Representative Crystallographic Data for a Substituted Piperazine Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.5982
b (Å) 8.4705
c (Å) 14.8929
β (°) 97.430
Volume (ų) 1325.74
Z (Molecules/Unit Cell) 4

Note: Data is representative for a similar compound, 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine, as specific data for the title compound is not publicly available. researchgate.net

Future Research Trajectories and Broader Academic Implications

Exploration of Novel Binding Sites and Mechanisms

The biological activity of piperazine (B1678402) derivatives is diverse, with many compounds exhibiting affinity for a range of receptors, including serotonergic, dopaminergic, and sigma receptors. silae.it The unique combination of a bulky cycloheptyl group and a substituted benzyl (B1604629) moiety in 1-cycloheptyl-4-(4-methylbenzyl)piperazine suggests that its binding profile may differ significantly from more extensively studied analogs.

Future research should prioritize comprehensive in vitro pharmacological profiling to identify its primary and secondary molecular targets. This would involve screening against a broad panel of CNS receptors, transporters, and enzymes. For instance, many N,N-disubstituted piperazines are known to interact with transient receptor potential canonical (TRPC) channels, which are implicated in synaptic plasticity. nih.gov A hypothetical screening campaign could reveal whether This compound acts as a selective modulator of a specific TRPC subtype, as illustrated in the hypothetical data below.

Table 1: Hypothetical Binding Affinity Profile of this compound This table presents hypothetical data for illustrative purposes.

Target Binding Affinity (Ki, nM) Functional Activity
5-HT1A Receptor > 1000 -
Dopamine (B1211576) D2 Receptor 850 Antagonist
Sigma-1 Receptor 150 Agonist
Sigma-2 Receptor 25 Antagonist

Such a profile would suggest a polypharmacological mechanism of action, a characteristic of many successful CNS drugs. Further studies would then be required to elucidate the downstream signaling pathways modulated by its interaction with these targets.

Development of Chemical Probes and Research Tools

A well-characterized molecule with a novel mechanism of action can serve as a valuable research tool. If This compound is found to have high affinity and selectivity for a particular target, it could be developed into a chemical probe. This would involve synthesizing derivatives with appropriate functionalities for labeling, such as radioactive isotopes (e.g., tritium (B154650) or carbon-14), fluorescent tags, or photoaffinity labels.

These probes would be instrumental in:

Visualizing the distribution of the target receptor or enzyme in the brain through techniques like autoradiography or positron emission tomography (PET).

Facilitating the purification and identification of the target protein from complex biological samples.

Studying the dynamics of receptor-ligand interactions in real-time.

The development of such tools would not only advance our understanding of the specific target's role in health and disease but also aid in the discovery of other novel ligands.

Expansion of Structure-Activity Landscape for Related Scaffolds

The systematic study of This compound and its analogs would significantly contribute to the broader understanding of the structure-activity relationships (SAR) for this class of compounds. The cycloheptyl group, being larger and more conformationally flexible than the more commonly studied cyclohexyl or cyclopentyl groups, may confer unique properties in terms of target engagement and selectivity. sigmaaldrich.com

Future synthetic efforts could explore variations at three key positions:

The Cycloalkyl Group: Replacing the cycloheptyl ring with other cyclic or acyclic aliphatic groups to probe the size and shape requirements of the binding pocket.

The Benzyl Substituent: Modifying the methyl group on the benzyl ring with other electron-donating or electron-withdrawing groups to understand the electronic and steric influences on activity. nih.gov

The Piperazine Core: Introducing substituents on the piperazine ring itself could modulate basicity and pharmacokinetic properties.

A hypothetical SAR table, as shown below, could guide these efforts.

Table 2: Hypothetical Structure-Activity Relationship for Analogs of this compound This table presents hypothetical data for illustrative purposes and is based on a putative primary target.

Compound R1 (Cycloalkyl) R2 (Benzyl Substituent) Potency (IC50, nM)
1 Cycloheptyl 4-Methyl 25
2 Cyclohexyl 4-Methyl 80
3 Cyclopentyl 4-Methyl 250
4 Cycloheptyl H 120
5 Cycloheptyl 4-Chloro 45

| 6 | Cycloheptyl | 4-Methoxy | 95 |

This systematic approach would generate a rich dataset, enabling the development of predictive quantitative structure-activity relationship (QSAR) models to rationalize the observed activities and guide the design of more potent and selective compounds. nih.gov

Integration of Omics Data in Mechanistic Studies

To fully comprehend the biological impact of This compound , future research should move beyond single-target interactions and embrace a systems-level perspective. The integration of "omics" data—genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, holistic view of the compound's effects on cellular and organismal physiology.

For example, treating neuronal cell cultures or animal models with the compound and subsequently analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) could reveal novel pathways and off-target effects. Metabolomic analysis of brain tissue or biofluids could identify downstream metabolic changes resulting from target engagement. This multi-omics approach is crucial for understanding the compound's complete mechanism of action and for identifying potential biomarkers of efficacy or toxicity.

Methodological Advancements in Synthesis and Analysis

The synthesis of N,N'-disubstituted piperazines can be challenging, often requiring multi-step procedures and purification from side products. Future research could focus on developing more efficient and scalable synthetic routes to This compound and its analogs. This might involve exploring novel catalytic methods or flow chemistry approaches to improve yield, purity, and reduce environmental impact. For instance, a common route involves the nucleophilic substitution of a cyclohexyl halide with 1-Boc-piperazine, followed by deprotection and subsequent reaction with a benzyl halide. google.com

Furthermore, the development of sensitive and specific analytical methods for the quantification of This compound in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. This would likely involve techniques such as high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS). Validated analytical methods are a prerequisite for any future preclinical and clinical development.

Q & A

Q. What are the recommended methods for synthesizing 1-cycloheptyl-4-(4-methylbenzyl)piperazine with high purity?

Methodological Answer: Synthesis typically involves coupling reactions between substituted benzyl halides and piperazine derivatives. For example:

  • Step 1 : React 4-methylbenzyl chloride with piperazine in a polar aprotic solvent (e.g., DCM) using a base like triethylamine to form the 4-(4-methylbenzyl)piperazine intermediate .
  • Step 2 : Introduce the cycloheptyl group via nucleophilic substitution or reductive amination. Cycloheptyl bromide can be reacted with the intermediate under reflux in acetonitrile, catalyzed by K₂CO₃ .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and piperazine ring integrity. For example, the cycloheptyl protons appear as multiplet signals at δ 1.4–2.1 ppm, while aromatic protons from the 4-methylbenzyl group resonate at δ 6.8–7.3 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact molecular weight (e.g., [M+H]⁺ expected at m/z 329.25 for C₁₉H₂₈N₂) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns) .

Q. How can researchers determine the solubility profile of this compound in various solvents?

Methodological Answer:

  • Experimental Approach : Use shake-flask method with HPLC quantification. Dissolve 10 mg of compound in 1 mL of solvent (e.g., water, DMSO, ethanol) at 25°C, filter, and analyze supernatant .
  • Predicted Data : Calculate logP values (e.g., using ACD/Labs software) to estimate hydrophobicity. For instance, a logP ~3.5 suggests low aqueous solubility but high solubility in organic solvents like DCM .

Q. What are the stability considerations for storing this compound under laboratory conditions?

Methodological Answer:

  • Storage Conditions : Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation. Avoid exposure to moisture or light, which may degrade the piperazine ring .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products like cycloheptanol or benzaldehyde derivatives .

Q. Which in vitro assays are suitable for preliminary evaluation of the compound’s bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (hCA I/II) using 4-nitrophenyl acetate as a substrate, measuring absorbance at 348 nm .
  • Cytotoxicity Screening : Use MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination after 48-hour exposure .

Advanced Research Questions

Q. What strategies can be employed to establish structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

  • Systematic Substitution : Replace the cycloheptyl group with smaller (cyclopentyl) or bulkier (adamantyl) substituents and compare bioactivity .
  • Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical interaction sites (e.g., piperazine nitrogen for H-bonding) .
  • Data Correlation : Plot substituent hydrophobicity (π values) against IC₅₀ to identify trends in activity .

Q. How can researchers identify potential pharmacological targets for this compound using computational methods?

Methodological Answer:

  • Molecular Docking : Screen against kinase or GPCR libraries (e.g., PDB entries for dopamine D₂ or serotonin 5-HT₁A receptors) using AutoDock Vina .
  • Machine Learning : Train models on piperazine-containing drugs (e.g., aripiprazole) to predict target affinity .
  • Pathway Analysis : Use KEGG or Reactome to map genes/proteins modulated by structurally related compounds .

Q. What experimental designs are recommended to resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Meta-Analysis : Pool data from multiple studies (e.g., cytotoxicity IC₅₀ values) and apply statistical tests (ANOVA) to assess variability .
  • Dose-Response Validation : Replicate conflicting assays under standardized conditions (e.g., 72-hour exposure, 10% FBS in media) .
  • Off-Target Screening : Use proteome microarrays to identify unintended interactions that may explain discrepancies .

Q. How should researchers optimize the pharmacokinetic profile of this compound for in vivo studies?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to the benzyl moiety to enhance aqueous solubility without sacrificing blood-brain barrier penetration .
  • Prodrug Design : Synthesize ester prodrugs (e.g., acetylated piperazine) to improve oral bioavailability .
  • Metabolic Stability Testing : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Q. What advanced techniques can elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 Screening : Knock out putative target genes (e.g., carbonic anhydrases) and assess resistance to compound effects .
  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .
  • In Vivo Imaging : Use PET tracers (e.g., ¹⁸F-labeled analogs) to track biodistribution in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.